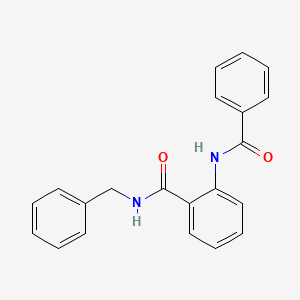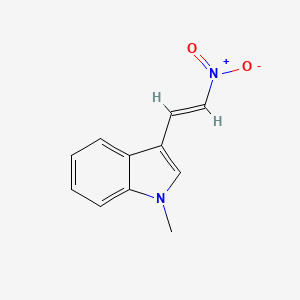![molecular formula C18H19FN2O2 B11107487 N-(2,6-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B11107487.png)
N-(2,6-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-DIMETHYLPHENYL)-N-(4-FLUOROPHENETHYL)ETHANEDIAMIDE is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a phenyl ring substituted with methyl groups at the 2 and 6 positions, a fluorophenethyl group, and an ethanediamide moiety. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-DIMETHYLPHENYL)-N-(4-FLUOROPHENETHYL)ETHANEDIAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethylphenylamine and 4-fluorophenethylamine.
Formation of Intermediate: The amines are reacted with ethyl chloroformate to form the corresponding carbamates.
Coupling Reaction: The carbamates are then coupled using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) to form the ethanediamide linkage.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(2,6-DIMETHYLPHENYL)-N-(4-FLUOROPHENETHYL)ETHANEDIAMIDE may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include:
Batch Reactors: Where the reactants are mixed and allowed to react over a period of time.
Continuous Flow Reactors: Where the reactants are continuously fed into the reactor and the product is continuously removed.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-DIMETHYLPHENYL)-N-(4-FLUOROPHENETHYL)ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(2,6-DIMETHYLPHENYL)-N-(4-FLUOROPHENETHYL)ETHANEDIAMIDE has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,6-DIMETHYLPHENYL)-N-(4-FLUOROPHENETHYL)ETHANEDIAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-DIMETHYLPHENYL)-N-(4-CHLOROPHENETHYL)ETHANEDIAMIDE
- N-(2,6-DIMETHYLPHENYL)-N-(4-METHOXYPHENETHYL)ETHANEDIAMIDE
Uniqueness
N-(2,6-DIMETHYLPHENYL)-N-(4-FLUOROPHENETHYL)ETHANEDIAMIDE is unique due to the presence of the fluorine atom in the phenethyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C18H19FN2O2 |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N'-(2,6-dimethylphenyl)-N-[2-(4-fluorophenyl)ethyl]oxamide |
InChI |
InChI=1S/C18H19FN2O2/c1-12-4-3-5-13(2)16(12)21-18(23)17(22)20-11-10-14-6-8-15(19)9-7-14/h3-9H,10-11H2,1-2H3,(H,20,22)(H,21,23) |
InChI Key |
CMXAQIKGZAMRBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCCC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B11107406.png)
![2-ethoxy-4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11107410.png)
![5-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]-2-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11107415.png)
![4-[(E)-{2-[(2,4-dibromo-6-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl (2E)-3-(furan-2-yl)prop-2-enoate](/img/structure/B11107420.png)
![2-[(4-iodobenzyl)sulfanyl]-1H-benzimidazole](/img/structure/B11107422.png)

![N-({N'-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B11107445.png)
![4-Bromo-N-[5,8-dinitro-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL]benzamide](/img/structure/B11107446.png)
![N-[4-(Diethylamino)phenyl]-N-{(Z)-1-[5-(8-quinolylsulfanyl)-2-furyl]methylidene}amine](/img/structure/B11107447.png)

![N-(dibenzo[b,d]furan-3-yl)-N-[(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide](/img/structure/B11107474.png)
methyl}-1,3,5-triphenylpentane-1,5-dione](/img/structure/B11107476.png)
![4-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B11107482.png)
![N-({N'-[(1E)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydrazinecarbonyl}methyl)-N-(4-methoxyphenyl)-4-methylbenzene-1-sulfonamide](/img/structure/B11107486.png)
